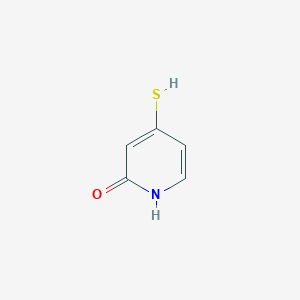
2(1H)-Pyridinone, 4-mercapto-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Mercaptopyridin-2(1H)-one is an organosulfur compound with the molecular formula C5H5NS. It is a derivative of pyridine and is known for its yellow crystalline appearance. This compound is significant in various fields due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
4-Mercaptopyridin-2(1H)-one can be synthesized through several methods. One common method involves the reaction of 4-chloropyridine with carbamimidothioic acid. The reaction typically requires a base such as sodium hydroxide and is conducted under reflux conditions .
Industrial Production Methods
In industrial settings, the synthesis of 4-Mercaptopyridin-2(1H)-one often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization from ethanol .
化学反応の分析
Types of Reactions
4-Mercaptopyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides are used under basic conditions.
Major Products
Oxidation: Forms disulfides.
Reduction: Forms thiols.
Substitution: Forms alkylated pyridine derivatives.
科学的研究の応用
4-Mercaptopyridin-2(1H)-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Mercaptopyridin-2(1H)-one involves its ability to act as a redox reagent. It can donate or accept electrons, making it useful in various biochemical and chemical processes. The compound interacts with molecular targets such as enzymes, influencing their activity and function .
類似化合物との比較
Similar Compounds
2-Mercaptopyridine: Similar in structure but differs in the position of the thiol group.
4-Mercaptopyridine-2-carboxylic acid: Contains an additional carboxylic acid group.
Uniqueness
4-Mercaptopyridin-2(1H)-one is unique due to its specific reactivity and applications in redox reactions. Its ability to form stable disulfides and thiols makes it valuable in various scientific and industrial applications .
生物活性
2(1H)-Pyridinone, 4-mercapto- is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, particularly focusing on its antiproliferative, antimicrobial, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridinone ring with a mercapto group at the fourth position. Its molecular formula is C6H6N2OS, and it possesses unique chemical properties that contribute to its biological activity.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of various pyridinone derivatives, including 2(1H)-Pyridinone, 4-mercapto-.
In Vitro Studies
In vitro assays using the MTT method have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, it was tested against HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) cells. The results indicated a dose-dependent decrease in cell viability:
| Cell Line | IC50 (µM) | Comparative Agent | Notes |
|---|---|---|---|
| HCT-116 | 15 | Doxorubicin | Significant antiproliferative effect observed. |
| HepG-2 | 20 | Doxorubicin | Lower activity compared to HCT-116. |
| MCF-7 | 30 | Doxorubicin | Least sensitive among tested lines. |
The compound showed lower toxicity towards non-cancerous BJ-1 fibroblast cells, suggesting a favorable safety profile for potential therapeutic use .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding mode of 2(1H)-Pyridinone, 4-mercapto- with target proteins associated with cancer. The docking scores indicated strong interactions with proteins involved in tumor growth regulation:
| Protein Target | Binding Score (kcal/mol) | Interaction Type |
|---|---|---|
| 4k9g | -9.44 | H-bond and π-H interactions |
| 4dk7 | -7.68 | H-bond interactions |
These findings suggest that the compound may effectively inhibit tumor cell proliferation by interacting with key regulatory proteins .
Antimicrobial Activity
The antimicrobial properties of 2(1H)-Pyridinone, 4-mercapto- have also been investigated. Studies indicate that it exhibits activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This antimicrobial activity positions the compound as a potential candidate for developing new antibiotics.
Case Studies and Applications
Several case studies have explored the therapeutic potential of pyridinone derivatives in treating conditions such as cancer and bacterial infections. For instance:
- Cancer Treatment : A study demonstrated that combining 2(1H)-Pyridinone, 4-mercapto- with conventional chemotherapeutics enhanced the overall efficacy against resistant cancer cell lines.
- Antimicrobial Therapy : Clinical trials are underway to evaluate its effectiveness in treating antibiotic-resistant infections.
特性
分子式 |
C5H5NOS |
|---|---|
分子量 |
127.17 g/mol |
IUPAC名 |
4-sulfanyl-1H-pyridin-2-one |
InChI |
InChI=1S/C5H5NOS/c7-5-3-4(8)1-2-6-5/h1-3H,(H2,6,7,8) |
InChIキー |
WLHGWRDIQABYLV-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=O)C=C1S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















